
3,5-Bis(acetylamino)benzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(acetylamino)benzenesulfonyl chloride is an organic compound with the molecular formula C10H11ClN2O4S. It is a derivative of benzenesulfonyl chloride, where two acetylamino groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(acetylamino)benzenesulfonyl chloride typically involves the acetylation of 3,5-diaminobenzenesulfonyl chloride. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or distillation to obtain the final product.
化学反应分析
Types of Reactions: 3,5-Bis(acetylamino)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form 3,5-diaminobenzenesulfonic acid and acetic acid.
Acylation: It can be used as an acylating agent in the presence of a base to introduce acetyl groups into other molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: This reaction is usually performed in the presence of water or aqueous base at room temperature or slightly elevated temperatures.
Acylation: Acylation reactions are carried out using bases like pyridine or triethylamine to neutralize the by-products and drive the reaction to completion.
Major Products Formed:
Nucleophilic Substitution: The major products are sulfonamides or sulfonate esters, depending on the nucleophile used.
Hydrolysis: The major products are 3,5-diaminobenzenesulfonic acid and acetic acid.
Acylation: The major products are acetylated derivatives of the target molecules.
科学研究应用
3,5-Bis(acetylamino)benzenesulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3,5-Bis(acetylamino)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
相似化合物的比较
Benzenesulfonyl Chloride: A simpler analogue with a single sulfonyl chloride group.
3,5-Diaminobenzenesulfonyl Chloride: The precursor to 3,5-Bis(acetylamino)benzenesulfonyl chloride.
3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride: A similar compound with trifluoromethyl groups instead of acetylamino groups.
Uniqueness: this compound is unique due to the presence of two acetylamino groups, which enhance its reactivity and allow for specific modifications in chemical synthesis. The compound’s ability to undergo various reactions makes it a versatile reagent in both research and industrial applications.
属性
分子式 |
C10H11ClN2O4S |
|---|---|
分子量 |
290.72 g/mol |
IUPAC 名称 |
3,5-diacetamidobenzenesulfonyl chloride |
InChI |
InChI=1S/C10H11ClN2O4S/c1-6(14)12-8-3-9(13-7(2)15)5-10(4-8)18(11,16)17/h3-5H,1-2H3,(H,12,14)(H,13,15) |
InChI 键 |
LKHDLDKEMSGJJX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=CC(=C1)S(=O)(=O)Cl)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


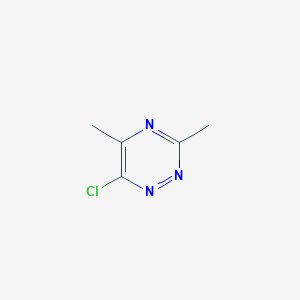
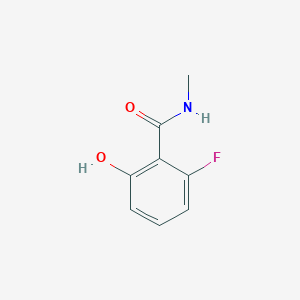
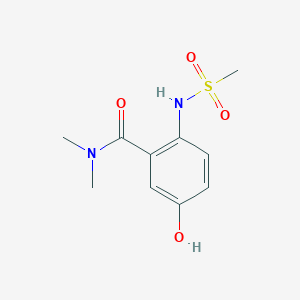


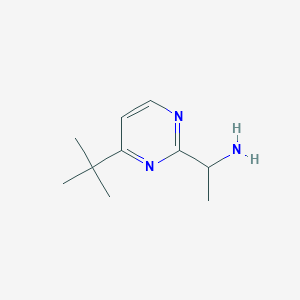
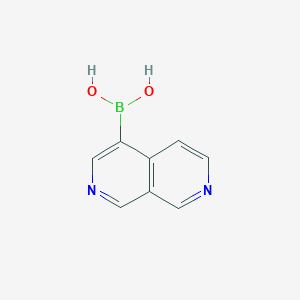
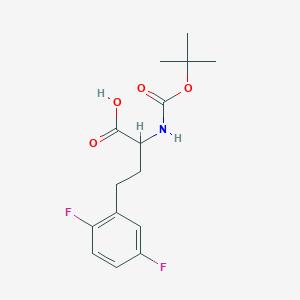
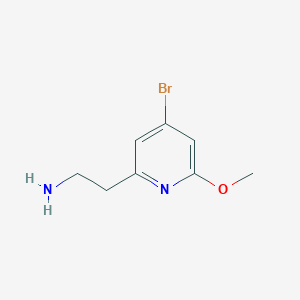
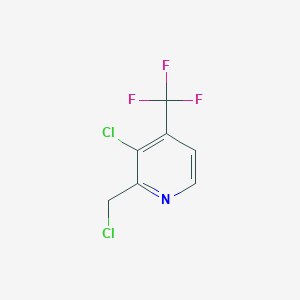
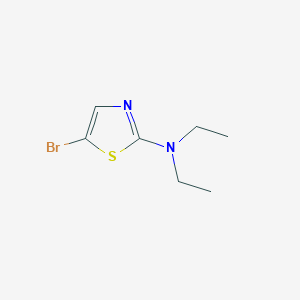


![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine](/img/structure/B14851356.png)
